molecular formula C9H14O B2953656 1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde CAS No. 92207-70-0

1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde

Cat. No.: B2953656
CAS No.: 92207-70-0
M. Wt: 138.21
InChI Key: IRVLEPINACTYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol It is characterized by a cyclopentane ring substituted with an allyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane derivatives with allyl halides under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclopentane derivative, followed by the addition of allyl bromide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The allyl group can participate in substitution reactions, particularly under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid.

    Reduction: 1-(Prop-2-en-1-yl)cyclopentane-1-methanol.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The allyl group may also participate in various biochemical pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

    1-(Prop-2-en-1-yl)cyclopropane-1-carbaldehyde: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.

    1-(Prop-2-en-1-yl)cyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring.

    1-(Prop-2-en-1-yl)cyclopentane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

Uniqueness: 1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde is unique due to its specific combination of an allyl group and an aldehyde functional group on a cyclopentane ring.

Properties

IUPAC Name

1-prop-2-enylcyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-5-9(8-10)6-3-4-7-9/h2,8H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVLEPINACTYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.